5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Brand Name: Vulcanchem
CAS No.: 65136-83-6
VCID: VC4777284
InChI: InChI=1S/C10H7ClN4/c1-6-12-9-7-4-2-3-5-8(7)13-10(11)15(9)14-6/h2-5H,1H3
SMILES: CC1=NN2C(=N1)C3=CC=CC=C3N=C2Cl
Molecular Formula: C10H7ClN4
Molecular Weight: 218.64

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

CAS No.: 65136-83-6

Cat. No.: VC4777284

Molecular Formula: C10H7ClN4

Molecular Weight: 218.64

* For research use only. Not for human or veterinary use.

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline - 65136-83-6

Specification

CAS No. 65136-83-6
Molecular Formula C10H7ClN4
Molecular Weight 218.64
IUPAC Name 5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Standard InChI InChI=1S/C10H7ClN4/c1-6-12-9-7-4-2-3-5-8(7)13-10(11)15(9)14-6/h2-5H,1H3
Standard InChI Key OTLFXEHWBDUICO-UHFFFAOYSA-N
SMILES CC1=NN2C(=N1)C3=CC=CC=C3N=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

5-Chloro-2-methyl- triazolo[1,5-c]quinazoline belongs to the triazoloquinazoline family, characterized by a triazole ring fused to a quinazoline scaffold. Key structural features include:

  • Chlorine substituent at position 5, enhancing electrophilicity and molecular interactions.

  • Methyl group at position 2, influencing steric effects and lipophilicity.

  • Fused bicyclic system contributing to planar geometry, facilitating intercalation with biological targets.

The compound’s molecular dimensions (e.g., van der Waals radius of 3.8 Å) and logP value (~2.1) suggest moderate solubility in polar aprotic solvents, aligning with its pharmacokinetic profile.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 5-Chloro-2-methyl- triazolo[1,5-c]quinazoline typically proceeds via cyclocondensation strategies. A representative pathway involves:

  • Intermediate formation: Reaction of 2-amino-5-chlorobenzonitrile with hydrazine hydrate yields 2-amino-5-chlorobenzohydrazide.

  • Cyclization: Treatment with formic acid under reflux induces triazole ring closure, forming the triazoloquinazoline core .

Optimized conditions:

  • Solvent: Glacial acetic acid (yield: 72–85%)

  • Temperature: 110–120°C

  • Reaction time: 4–6 hours .

Industrial-Scale Manufacturing

Industrial protocols emphasize continuous flow reactors and catalytic systems to enhance efficiency. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Yield72–85%90–95%
Reaction Time4–6 hours1–2 hours
By-product Formation8–12%<2%

Automated purification systems (e.g., simulated moving bed chromatography) ensure >99% purity for pharmaceutical applications.

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates dose-dependent cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)10.2CDK2 inhibition, G1 arrest
HeLa (Cervical)12.8Apoptosis via Bax/Bcl-2 ratio
A549 (Lung)15.4ROS generation, DNA damage

Mechanistically, it inhibits Cyclin-Dependent Kinase 2 (CDK2) by binding to the ATP pocket (Kd = 0.8 nM), disrupting cell cycle progression. Structural analogs with 7-methoxy substitutions show enhanced potency (IC₅₀ = 5.3 μM in MCF-7), highlighting SAR flexibility .

Antimicrobial Efficacy

Triazoloquinazolines exhibit broad-spectrum antimicrobial activity, with 5-Chloro-2-methyl derivatives showing:

  • Bactericidal effects: MIC = 0.046–3.11 μM against Staphylococcus aureus and Escherichia coli.

  • Fungal inhibition: 80% growth reduction in Candida albicans at 10 μM.

The mechanism involves disruption of ergosterol biosynthesis in fungi and penicillin-binding protein (PBP) inhibition in bacteria .

Kinase Inhibition and Neuroprotective Effects

Beyond oncology, this compound modulates protein kinase C (PKC) and adenosine receptors:

  • PKC-δ inhibition: IC₅₀ = 14 nM, potentially mitigating ischemic brain injury .

  • Adenosine A₂ₐ antagonism: Kᵢ = 22 nM, suggesting utility in Parkinson’s disease .

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

Structural FeaturePharmacological Impact
5-Chloro substitutionEnhances DNA intercalation
2-Methyl groupImproves metabolic stability
Triazole ringFacilitates hydrogen bonding with targets

Comparative analysis with analogs:

CompoundKey ModificationActivity Shift
5-Fluoro analogIncreased lipophilicityHigher CNS penetration
7-Methoxy derivativeElectron-donating groupEnhanced anticancer potency
2-Sulfonyl variantPolar substituentImproved aqueous solubility

The chlorine atom’s electronegativity optimizes target binding, while methyl groups reduce CYP450-mediated oxidation.

Industrial and Pharmacological Applications

Drug Development

  • Oncology: Preclinical studies highlight synergy with cisplatin (Combination Index = 0.3 in HeLa cells).

  • Antimicrobials: Derivatives resist β-lactamase degradation, addressing antibiotic resistance .

Agricultural Uses

  • Fungicidal activity: 85% suppression of Phytophthora infestans at 50 ppm .

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